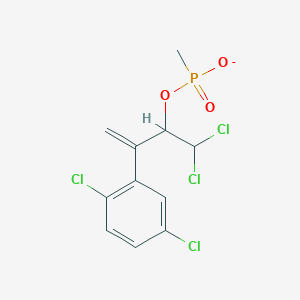
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is a chemical compound with a complex structure that includes multiple chlorine atoms and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate typically involves multiple steps, including the chlorination of precursor compounds and the introduction of the phosphonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction may produce dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Known for its use as an insecticide.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Used in pharmaceutical research.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Utilized as a catalyst in various chemical reactions.
Uniqueness
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is unique due to its specific combination of chlorine atoms and a phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64654-13-3 |
|---|---|
Molekularformel |
C11H10Cl4O3P- |
Molekulargewicht |
363.0 g/mol |
IUPAC-Name |
[1,1-dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl]oxy-methylphosphinate |
InChI |
InChI=1S/C11H11Cl4O3P/c1-6(8-5-7(12)3-4-9(8)13)10(11(14)15)18-19(2,16)17/h3-5,10-11H,1H2,2H3,(H,16,17)/p-1 |
InChI-Schlüssel |
LTYJYNCEHKQEEC-UHFFFAOYSA-M |
Kanonische SMILES |
CP(=O)([O-])OC(C(Cl)Cl)C(=C)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
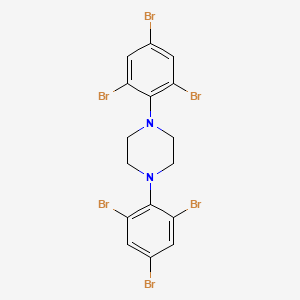
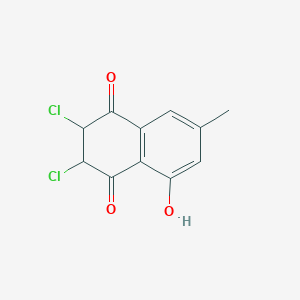
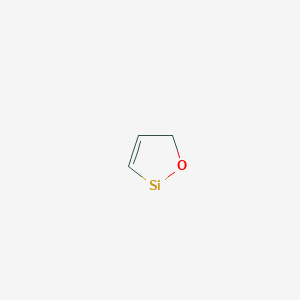
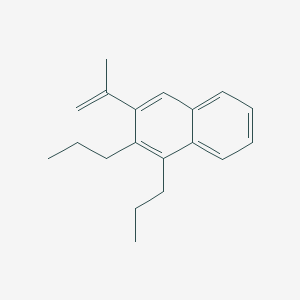
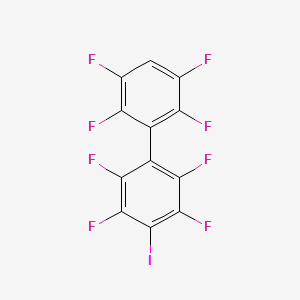
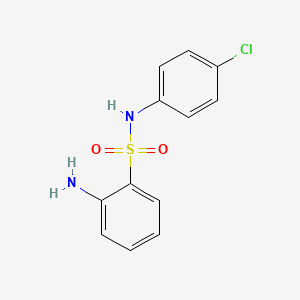
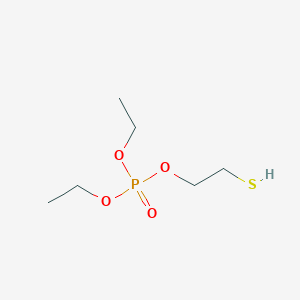


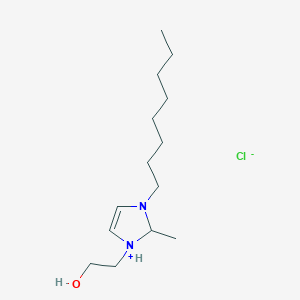

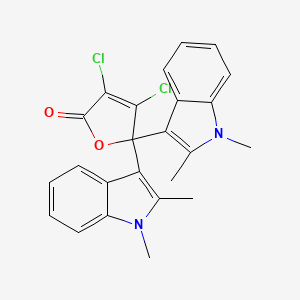
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
